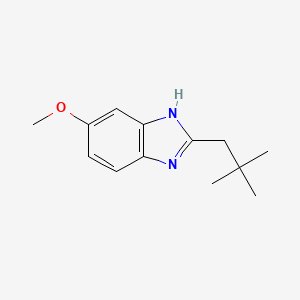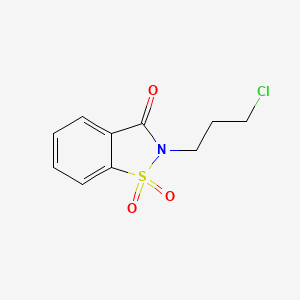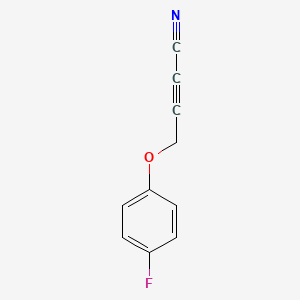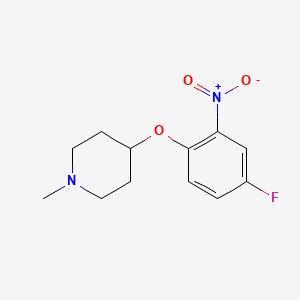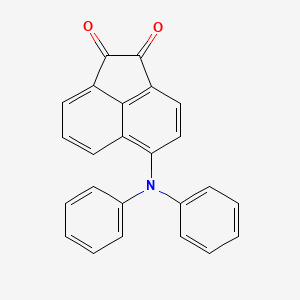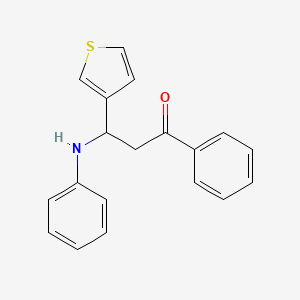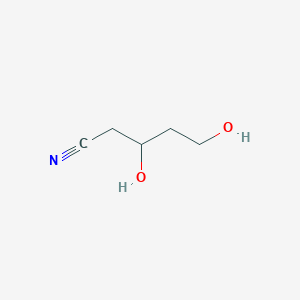
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine is a synthetic peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or cyclization.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as phosphorylation of serine or threonine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation can induce disulfide bond formation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Kinases can phosphorylate serine or threonine residues in the presence of ATP.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or cyclic peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Phosphorylated peptides with altered biological activity.
Applications De Recherche Scientifique
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Materials Science: Developing peptide-based materials with unique properties, such as self-assembly or biocompatibility.
Medicine: Exploring its use in drug delivery systems or as a biomarker for certain diseases.
Mécanisme D'action
The mechanism of action of Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine depends on its specific biological target. For example, if it interacts with a particular enzyme, it may act as an inhibitor or activator by binding to the enzyme’s active site. The cysteine residue can form disulfide bonds, potentially altering the peptide’s conformation and activity. Additionally, phosphorylation of serine or threonine residues can modulate the peptide’s function by affecting its interaction with other proteins or cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-seryl-L-seryl-L-prolyl-L-serylglycyl-L-lysyl-L-leucine: Another synthetic peptide with a similar sequence but different amino acid composition.
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine:
Uniqueness
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its structure and function, making it distinct from other peptides with similar sequences.
Propriétés
Numéro CAS |
820242-24-8 |
|---|---|
Formule moléculaire |
C30H52N10O13S |
Poids moléculaire |
792.9 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H52N10O13S/c1-15(43)24(30(52)53)39-28(50)18(13-42)37-27(49)16(5-2-3-7-31)35-21(44)10-34-26(48)19(14-54)36-22(45)11-33-25(47)17(12-41)38-29(51)20-6-4-8-40(20)23(46)9-32/h15-20,24,41-43,54H,2-14,31-32H2,1H3,(H,33,47)(H,34,48)(H,35,44)(H,36,45)(H,37,49)(H,38,51)(H,39,50)(H,52,53)/t15-,16+,17+,18+,19+,20+,24+/m1/s1 |
Clé InChI |
VGTUYPLNHVAJNJ-OPZBKXKGSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CN)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


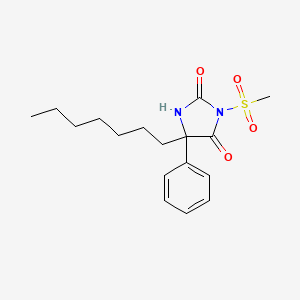
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
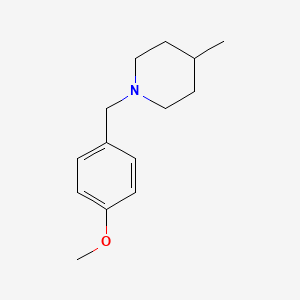
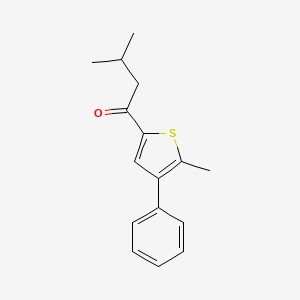
![4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14230077.png)
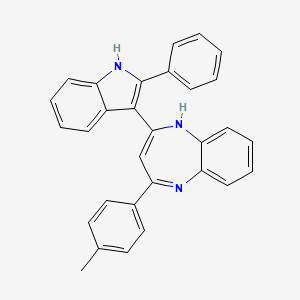
![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
